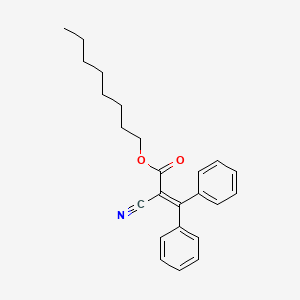

Octyl 2-cyano-3,3-diphenylprop-2-enoate

Description

Historical Context and Evolution of Research Trajectories

The broader history of chemical sunscreens dates back to the early 20th century, with the first commercial product appearing in 1928. chemicalbook.com However, the synthesis of Octyl 2-cyano-3,3-diphenylprop-2-enoate is a more recent development. It was first synthesized in 1991 by John H. Fowle III and James J. Leyden of the Hallstar Company. bloomtechz.com Initially, it was introduced as a novel ultraviolet (UV) absorber, valued for its ability to provide broad-spectrum UV protection and to work synergistically with other UV-absorbing agents. bloomtechz.com

The evolution of research on this compound began with its synthesis and initial application as a UV filter. As consumer awareness of the damaging effects of UV radiation grew, the market demand for effective sun protection agents like Octocrylene (B1203250) increased, leading to its widespread use in cosmetics and skincare products. bloomtechz.com Subsequently, research trajectories have expanded significantly. Scientists began to investigate not only its efficacy but also its chemical behavior over time and under various conditions. This led to studies on its role in enhancing the photostability of other UV filters, such as avobenzone (B1665848). chemicalbook.commacsenlab.com More recently, research has shifted towards its environmental presence and degradation pathways, reflecting a broader trend in chemical research to understand the lifecycle and environmental interactions of widely used synthetic compounds. macsenlab.comsemanticscholar.org

Chemical Structure and Core Reactivity Principles

This compound is an ester formed through the Knoevenagel condensation of 2-ethylhexyl cyanoacetate (B8463686) and benzophenone (B1666685). wikipedia.orgmacsenlab.com Its molecular structure is central to its function. The extended conjugation of the acrylate (B77674) portion of the molecule is responsible for its ability to absorb UVB and short-wave UVA radiation, specifically in the wavelength range of 280 to 320 nm. wikipedia.org

The core reactivity of this compound is multifaceted:

UV Absorption: Its primary chemical function is absorbing harmful UV rays, which protects materials and skin from direct DNA damage. wikipedia.orgbloomtechz.com

Oxidation: The molecule is susceptible to oxidation, a reaction that can be accelerated by light and can lead to the formation of diketone compounds. bloomtechz.com

Esterification: As an ester, it can react with alcohols under acidic conditions in an esterification reaction. bloomtechz.comnoaa.gov

Thermal Decomposition: Under high-temperature conditions, Octocrylene can undergo decomposition, breaking down into lower molecular weight products. bloomtechz.com

Retro-Aldol Condensation: Over time, the compound can slowly degrade and convert to benzophenone through a retro-aldol condensation reaction. wikipedia.org

Polymerization: As an acrylate ester derivative, it belongs to a class of compounds that can undergo polymerization. noaa.gov

Below is a table summarizing the key physicochemical properties of the compound.

| Property | Value |

| CAS Number | 6197-30-4 |

| Molecular Formula | C₂₄H₂₇NO₂ |

| Molecular Weight | 361.48 g/mol |

| Appearance | Clear, colorless to yellow, viscous liquid |

| Boiling Point | 218 °C at 1.5 mmHg |

| Melting Point | -10 °C |

| Density | 1.051 g/mL at 25 °C |

(Data sourced from: chemspider.comwikipedia.orgindiamart.comchemicalbook.comlgcstandards.com)

Significance of this compound in Scientific Disciplines

The unique properties of this compound have made it a significant compound in several scientific fields.

Cosmetic Science: Its most prominent role is as a UV filter in sunscreens and other personal care products. macsenlab.comspecialchem.com Beyond its own UV-absorbing capabilities, it is highly valued for its ability to photostabilize other sunscreen agents, particularly avobenzone, thereby maintaining the product's broad-spectrum efficacy upon exposure to light. chemicalbook.commacsenlab.com

Materials Science and Polymer Chemistry: The compound is utilized as a light stabilizer in various materials, including plastics, coatings, and adhesives, to prevent degradation from UV exposure. thegoodscentscompany.com Furthermore, research into novel derivatives, such as octyl 2-cyano-3-phenyl-2-propenoates, has explored their copolymerization with styrene (B11656), indicating its potential in the synthesis of new polymers with specific properties. chemrxiv.org

Environmental and Analytical Chemistry: The widespread use of Octocrylene has made it a subject of interest in environmental science. Studies focus on its persistence in aquatic environments, as it is not readily biodegradable. macsenlab.comsemanticscholar.org This has spurred the development of advanced analytical methods in chemistry, such as stir bar sorptive extraction and gas chromatography-mass spectrometry, to detect and quantify its presence in surface and wastewater samples. Research also investigates its degradation pathways, for instance, during water treatment processes like chlorination, which can lead to the formation of various degradation byproducts. semanticscholar.org

Current Research Landscape and Identified Knowledge Gaps

The current research landscape for this compound is diverse, focusing on both its applications and its broader chemical lifecycle. A major area of contemporary research is its environmental fate and the characterization of its degradation products. semanticscholar.org A 2022 study, for example, identified several byproducts formed during the chlorination of Octocrylene, highlighting the transformation of the parent compound in water treatment systems. semanticscholar.org

| Selected Degradation Byproducts from Chlorination |

| Benzophenone |

| 2-Ethylhexan-1-ol |

| 2,2-Diphenylacetic acid |

| 2-Cyano-3,3-diphenylacrylic acid |

| Benzoic acid |

(Data sourced from: semanticscholar.org)

Another active research front is in materials science, where novel propenoate structures related to Octocrylene are being synthesized and copolymerized to create new materials. chemrxiv.org Investigations also continue into its photochemical behavior, particularly its potential to act as a photosensitizer and generate reactive oxygen species when illuminated. wikipedia.org

Despite the extensive body of research, several knowledge gaps remain. While studies have begun to identify degradation byproducts, a comprehensive understanding of the full range of these derivatives and their respective chemical properties is still developing. semanticscholar.org The long-term behavior and accumulation of Octocrylene in various environmental compartments are also areas of ongoing investigation. macsenlab.com In the field of cosmetic science, while its function as a photostabilizer is well-established, deeper mechanistic studies into its interactions within complex formulations could yield further insights for optimizing product stability. chemicalbook.com The continued search for more readily biodegradable UV filters suggests that the ideal balance of efficacy, stability, and environmental compatibility is a goal that current research is still striving to achieve.

Structure

3D Structure

Properties

CAS No. |

73529-13-2 |

|---|---|

Molecular Formula |

C24H27NO2 |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

octyl 2-cyano-3,3-diphenylprop-2-enoate |

InChI |

InChI=1S/C24H27NO2/c1-2-3-4-5-6-13-18-27-24(26)22(19-25)23(20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17H,2-6,13,18H2,1H3 |

InChI Key |

MEYMMPIRYSIUTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for Octyl 2-cyano-3,3-diphenylprop-2-enoate

The primary route for the industrial synthesis of this compound is the Knoevenagel condensation. wikipedia.org This reaction involves the base-catalyzed condensation of a carbonyl compound with a compound containing an active methylene (B1212753) group.

Knoevenagel Condensation Approaches with Optimized Catalysis

The Knoevenagel condensation for the synthesis of this compound typically involves the reaction of benzophenone (B1666685) with octyl cyanoacetate (B8463686). wikipedia.org The selection of the catalyst and reaction conditions is crucial for optimizing the yield and purity of the final product.

While piperidine (B6355638) is a commonly used catalyst for Knoevenagel condensations involving aldehydes, other bases have been explored for the reaction with ketones like benzophenone. chemrxiv.orgresearchgate.net For the synthesis of the closely related ethyl 2-cyano-3,3-diphenylacrylate, sodium bicarbonate has been used as a catalyst in cyclohexane (B81311), with the reaction proceeding at 102-104°C for 16-18 hours. chemicalbook.comgoogle.com During this process, the water generated is removed to drive the reaction to completion. chemicalbook.comgoogle.com Ammonium (B1175870) acetate (B1210297) has also been shown to be an effective catalyst for the Knoevenagel condensation of less reactive ketones. arkat-usa.org Microwave-assisted synthesis using ammonium acetate has also been reported for similar compounds, significantly reducing reaction times. nih.gov

The optimization of catalysis often involves screening various bases to find one that provides a balance between reaction rate and the minimization of side reactions. For cyanoacrylate synthesis in general, catalysts such as diisopropylethylammonium acetate (DIPEAc) have been shown to provide excellent yields under milder conditions. scielo.org.mxresearchgate.net

Table 1: Catalysts in Knoevenagel Condensation for Diphenylacrylate Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| Sodium Bicarbonate | Benzophenone, Ethyl cyanoacetate | Cyclohexane | 102-104°C, 16-18h | High | chemicalbook.comgoogle.com |

| Ammonium Acetate | Aromatic ketones, Malononitrile | Solvent-free | Microwave, 300W | High | arkat-usa.org |

| Piperidine | Substituted benzaldehydes, Octyl cyanoacetate | Not specified | Not specified | High | chemrxiv.org |

| DIPEAc | Aldehydes, Ethyl cyanoacetate | Dichloromethane (B109758) | Reflux | Excellent | scielo.org.mxresearchgate.net |

Alternative Synthetic Routes and Comparative Efficiencies

An alternative pathway for the synthesis of this compound involves a multi-step process. This can include the initial synthesis of 2-cyano-3,3-diphenylacrylic acid, followed by its esterification with octanol. The acid itself is a known metabolite of Octocrylene (B1203250). sigmaaldrich.com The esterification can be achieved using standard methods, such as Fischer esterification with an acid catalyst or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

Another notable alternative involves the reaction of a benzophenone imine with a cyanoacetic ester. A patented process describes the preparation of 2-ethylhexyl 2-cyano-3,3-diphenylacrylate (a close structural analog of the octyl ester) by reacting benzophenone imine with 2-ethylhexyl cyanoacetate at temperatures between 20 to 60°C. google.comgoogle.com A key aspect of this process is the continuous removal of the liberated ammonia (B1221849) to drive the reaction forward. This method is reported to produce high-purity products. google.comgoogle.com

Isolation and Characterization from Natural Sources

Bioprospecting for this compound in Botanical Extracts

Despite extensive research into natural products, there is no scientific evidence to suggest that this compound occurs naturally. The compound is considered to be of synthetic origin. sigmaaldrich.com Bioprospecting efforts, which involve the systematic search for new sources of chemical compounds from biological material, have not identified this specific molecule in any plant or microbial extracts. nih.gov While various aromatic compounds, including some with structural similarities, are found in plants, the unique combination of a 3,3-diphenylacrylate structure with a cyano group and an octyl ester has not been reported from a natural source.

Bioassay-Guided Purification Techniques for Natural Isolates

Bioassay-guided purification is a common strategy used in natural product chemistry to isolate biologically active compounds from complex mixtures like plant extracts. wisdomlib.orgnih.gov This process involves fractionating the extract and testing the biological activity of each fraction. The most active fractions are then further purified until a pure, active compound is isolated. mdpi.comresearchgate.net

Given that this compound is not found in nature, there are no reports of its isolation from natural sources using bioassay-guided purification. However, this technique is widely applied to isolate other classes of aromatic compounds from botanical extracts, such as flavonoids, alkaloids, and terpenoids, which may exhibit a range of biological activities. nih.govmdpi.com

Chemical Modifications and Analog Design

Research into the chemical modification of this compound has been driven by the desire to develop novel UV filters with improved properties, such as enhanced photostability, broader UV coverage, and reduced potential for skin penetration and environmental accumulation. scielo.br

Studies have explored the synthesis of various analogs by modifying different parts of the molecule. scielo.brresearchgate.net One approach involves altering the ester group, for example, by using different alcohols in the final esterification step or in the initial synthesis of the cyanoacetate precursor. scielo.br

Another strategy focuses on modifying the diphenylmethylidene moiety. Research has shown that replacing one of the phenyl rings with other substituents or removing one of the phenyl groups can lead to compounds with varying UV-filter activities. rsc.org For instance, a series of octocrylene-inspired compounds were prepared where the diphenyl structure was altered, leading to varied photoprotection profiles with some analogs showing more balanced protection against both UVA and UVB radiation. scielo.brresearchgate.net

Furthermore, novel composite sunscreens have been designed by covalently linking the essential structural components of Octocrylene with other UV filters like avobenzone (B1665848). rsc.org This approach aims to create single molecules with broad-spectrum UV protection and improved photostability. rsc.org The structure-activity relationship of these analogs is a key area of investigation, with factors such as molecular geometry and the electronic effects of substituents playing a crucial role in their UV-absorbing properties. scielo.br

Synthesis of Ring-Substituted Octyl 2-cyano-3-phenyl-2-propenoate (B14752051) Derivatives

The primary method for synthesizing octyl 2-cyano-3-phenyl-2-propenoates is the Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an active methylene compound, in this case, octyl cyanoacetate, with a carbonyl compound. chemrxiv.orgresearchgate.netajgreenchem.com For the synthesis of various ring-substituted derivatives, differently substituted benzaldehydes are reacted with octyl cyanoacetate, typically using piperidine as a catalyst. chemrxiv.org This approach allows for the preparation of a wide array of derivatives where the phenyl ring is modified with various functional groups.

The synthesis of the titular compound, this compound, follows the same principle but utilizes a diaryl ketone, specifically benzophenone, in place of a benzaldehyde (B42025). chemicalbook.com The reaction condenses benzophenone with octyl cyanoacetate to yield the diphenyl-substituted product.

Researchers have successfully synthesized a diverse library of these compounds to investigate their properties and potential applications. chemrxiv.orgresearchgate.net The synthesized propenoates are typically characterized using methods such as CHN analysis, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). chemrxiv.org

Below is a table summarizing a selection of synthesized ring-substituted octyl 2-cyano-3-phenyl-2-propenoate derivatives.

Table 1: Examples of Synthesized Ring-Substituted Octyl 2-cyano-3-phenyl-2-propenoate Derivatives

| Substituent (R) on Phenyl Ring |

|---|

| 2-acetyl |

| 2,3,4-trimethoxy |

| 2,4,5-trimethoxy |

| 2,4,6-trifluoro |

| 3,4,5-trifluoro |

| 2,3,5,6-tetrafluoro |

| 2,3,4,5,6-pentafluoro |

| 3-bromo-4,5-dimethoxy |

| 5-bromo-2,3-dimethoxy |

This table is based on data from research on the synthesis of novel octyl 2-cyano-3-phenyl-2-propenoates. chemrxiv.orgresearchgate.net

Stereochemical Analysis of Synthesized Propenoate Isomers

The stereochemistry of the double bond formed during the Knoevenagel condensation is a critical aspect of the product's structure. In the case of the mono-phenyl derivatives (octyl 2-cyano-3-phenyl-2-propenoates), the reaction can potentially form two geometric isomers, (E) and (Z). Generally, the Knoevenagel condensation favors the formation of the more thermodynamically stable isomer. For these compounds, the (E)-isomer, where the bulky phenyl group and the ester group are on opposite sides of the C=C double bond, is the expected major product. While some studies note that a rigorous stereochemical analysis was not performed due to the lack of known stereoisomers for comparison, the characterization data obtained are consistent with the formation of a single isomer.

For the specific compound this compound, the issue of (E) and (Z) isomerism is not applicable. Since one of the vinylic carbons (C3) is bonded to two identical phenyl groups, geometric isomerism around the double bond is not possible.

Development of Novel Esters and Derivatives for Specific Research Applications

A significant area of research involving octyl 2-cyano-3-phenyl-2-propenoate derivatives has been their use as monomers in polymerization reactions. chemrxiv.org Scientists have developed a variety of novel ring-substituted esters with the specific goal of copolymerizing them with styrene (B11656). chemrxiv.orgresearchgate.net

This strategy allows for the creation of new copolymer materials with potentially unique properties. By systematically altering the substituents on the phenyl ring of the propenoate monomer, researchers can study how these changes influence the characteristics of the final copolymer. The propenoates are copolymerized with styrene in a solution using radical initiation at elevated temperatures. chemrxiv.org The composition of the resulting copolymers, specifically the amount of the propenoate monomer incorporated, is typically determined through elemental nitrogen analysis. chemrxiv.org This line of inquiry demonstrates a clear application for the development of these derivatives in the field of polymer chemistry, aiming to tailor polymer properties by designing specific monomer structures.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Octyl 2-cyano-3-phenyl-2-propenoate |

| Octyl cyanoacetate |

| Benzaldehyde |

| Piperidine |

| Benzophenone |

Photochemistry and Photophysics of Octyl 2 Cyano 3,3 Diphenylprop 2 Enoate

Ultraviolet Radiation Absorption Mechanisms

The ability of Octyl 2-cyano-3,3-diphenylprop-2-enoate to absorb UV radiation is intrinsically linked to its chemical structure, specifically the arrangement of electrons within the molecule.

The primary mechanism for UV absorption in this compound resides in its chromophoric system. A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths. In this compound, the chromophore is the 2-cyano-3,3-diphenylacrylate portion of the molecule. wikipedia.org

This system is characterized by extended conjugation, which refers to a system of connected p-orbitals with delocalized electrons in a molecule. khanacademy.orgyoutube.com The presence of the two phenyl rings and the cyano group attached to the acrylate (B77674) double bond creates a large, conjugated system. wikipedia.orgscielo.br This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). khanacademy.orgyoutube.com As a result, the molecule can absorb lower-energy photons, specifically in the UV portion of the electromagnetic spectrum, to excite an electron from the ground state to an excited state. youtube.compatsnap.com The greater the extent of conjugation, the longer the wavelength of light the molecule can absorb. youtube.comyoutube.com This structural feature is crucial for its efficacy in absorbing UVB and short-wave UVA radiation. wikipedia.orgmdpi.com

This compound is particularly effective at absorbing radiation in the UVB (280-320 nm) and short-wave UVA (UVA-II, 320-340 nm) ranges. wikipedia.orgpatsnap.commdpi.com Spectroscopic analysis shows that its peak absorption occurs at approximately 303-304 nm. researchgate.netincidecoder.com The extended conjugation of the molecule is directly responsible for this absorption profile, which is critical for protecting against direct DNA damage from sunlight. wikipedia.orgnih.gov Upon absorbing UV photons, the molecule is promoted to an excited electronic state. It then dissipates this excess energy, primarily as harmless heat, through ultrafast non-radiative relaxation mechanisms, returning to its ground state within picoseconds. patsnap.comresearchgate.netresearchgate.net

Spectroscopic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| UV Absorption Range | 280 - 320 nm | wikipedia.orgmdpi.com |

| Peak Absorption (λmax) | ~303 nm | researchgate.netcaymanchem.com |

| Primary Absorption Spectrum | UVB, Short-Wave UVA (UVA-II) | wikipedia.orgpatsnap.comresearchgate.net |

Photostability and Degradation Pathways

While valued for its UV-absorbing properties, the photostability of this compound is not absolute. It can undergo degradation through specific chemical reactions, particularly when exposed to UV radiation over time.

This compound is considered relatively photostable compared to some other UV filters. patsnap.comincidecoder.com Its stability comes from its ability to efficiently absorb UV energy and dissipate it as heat without undergoing chemical alteration. patsnap.com This process involves the molecule being elevated to an excited state upon photon absorption, followed by a rapid, non-radiative decay back to the ground state, which minimizes the opportunity for photochemical reactions to occur. patsnap.comresearchgate.net One photophysical process it undergoes is photoisomerization, a temporary change in its molecular geometry. patsnap.com

However, under illumination, it can also act as a photosensitizer, leading to an increased production of free radicals. wikipedia.org Despite its relative stability, degradation can and does occur over time. wikipedia.orgacs.org

A significant degradation pathway for this compound is a retro-aldol condensation reaction. wikipedia.orgresearchgate.net This chemical process is essentially the reverse of the Knoevenagel condensation used to synthesize the molecule. wikipedia.org The reaction is known to occur slowly over time, leading to the breakdown of the parent molecule into its precursors, which include benzophenone (B1666685) and 2-ethylhexyl cyanoacetate (B8463686). wikipedia.orgresearchgate.netnih.gov

The formation of benzophenone from the degradation of this compound has been confirmed in numerous studies. acs.orgresearchgate.netcosmeticobs.com Research involving the artificial aging of commercial sunscreen products has demonstrated that the concentration of benzophenone increases as the product ages. acs.orgpremiumbeautynews.com One study subjected 17 commercial products to an accelerated stability aging protocol for six weeks, equivalent to one year at room temperature. acs.orgnih.gov The results showed a significant increase in benzophenone concentration in all 16 products containing this compound. acs.orgnih.gov

Benzophenone Concentration in Octocrylene-Containing Products Before and After Accelerated Aging

| Product Status | Number of Products Tested | Average Benzophenone Concentration (mg/kg) | Range of Benzophenone Concentration (mg/kg) |

|---|---|---|---|

| Newly Purchased | 16 | 39 | 6 - 186 |

| After 6-Week Accelerated Aging | 16 | 75 | 9.8 - 435 |

Aging is another critical factor. As demonstrated by accelerated stability tests, the concentration of the degradation product benzophenone increases significantly over a period equivalent to one year, indicating that the retro-aldol condensation is a time-dependent process. acs.orgnih.govmdpi.com Furthermore, the compound's fate in aquatic environments is also a subject of study. For instance, its degradation under conditions like chlorination, typical in swimming pools or wastewater treatment, can lead to the formation of various disinfection byproducts. mdpi.comnih.gov

Photochemical Interaction with Other Chemical Entities

This compound, commonly known as octocrylene (B1203250), is a widely utilized organic UV filter notable not only for its intrinsic capacity to absorb UVB and short-wave UVA radiation but also for its excellent photostability. patsnap.comnih.govresearchgate.net This inherent stability allows it to be used as a photostabilizing agent for other, less stable UV filters when co-formulated in sunscreen products. patsnap.comdrugbank.comoptica.org

Octocrylene effectively mitigates this photodegradation. patsnap.com The mechanism involves the octocrylene molecule quenching the excited state of the Avobenzone (B1665848) molecule. uvabsorbers.com By absorbing the excess energy from the excited Avobenzone, octocrylene prevents the subsequent isomerization and fragmentation, thereby preserving Avobenzone's structural integrity and UVA-absorbing capabilities. uvabsorbers.com Research suggests that the triplet state of octocrylene, which can be formed through collision with an excited Avobenzone molecule, plays a role in enhancing Avobenzone's stability. rsc.org This synergistic interaction significantly extends the efficacy and longevity of the sun protection offered by the final product. patsnap.comnih.gov Formulations that include photostabilizers like octocrylene can retain over 90% of Avobenzone's efficacy even after prolonged exposure to UV light. uvabsorbers.com

| UV Filter | Photostability Issue | Stabilization Mechanism by Octocrylene | Outcome |

|---|---|---|---|

| Avobenzone | Highly unstable under UV radiation; undergoes photo-isomerization and cleavage. patsnap.comuvabsorbers.com | Quenches the excited state of Avobenzone, preventing degradation. uvabsorbers.comrsc.org | Significantly improved photostability and extended UVA protection. patsnap.com |

While octocrylene is an effective UV absorber and photostabilizer, its interaction with UV radiation can also lead to the generation of reactive oxygen species (ROS). drugbank.com Specifically, studies have demonstrated that octocrylene can act as a photosensitizer, promoting the production of singlet oxygen (¹O₂), a high-energy state of molecular oxygen, upon exposure to UVA radiation. researchgate.net

The mechanism for this process involves the octocrylene molecule absorbing UV photons, which elevates it to an excited electronic state. This excited molecule can then transfer its excess energy to ground-state triplet oxygen (³O₂) during a collision. optica.orgosti.govmdpi.com This energy transfer process converts the triplet oxygen into the highly reactive singlet oxygen.

It is important to note that the efficiency of this photosensitization process is influenced by the immediate chemical environment. Research has shown that the quantum yields of singlet oxygen generation by octocrylene are relatively low, typically in the range of 0.0005 to 0.003. researchgate.net These yields are dependent on the polarity and proticity of the solvent, indicating that the properties of the formulation's microenvironment play a crucial role in the rate of ROS production. researchgate.net

| Process | Mechanism | Key Findings |

|---|---|---|

| Singlet Oxygen (¹O₂) Generation | Energy transfer from the excited triplet state of octocrylene to ground-state triplet oxygen (³O₂). optica.orgosti.gov | Occurs upon UVA exposure; quantum yields are low (0.0005-0.003) and depend on the solvent's properties. researchgate.net |

Advanced Photophysical Characterization

To understand the intrinsic photophysical properties of this compound, independent of solvent interactions, researchers employ gas-phase spectroscopic techniques. acs.org Photodepletion spectroscopy, often performed using laser-interfaced mass spectrometry, allows for the measurement of absorption spectra of isolated, mass-selected ions. acs.orgwhiterose.ac.uk

Studies on the protonated form of octocrylene, [OCR+H]⁺, have provided significant insights. The gas-phase UV absorption spectrum of protonated octocrylene was found to be red-shifted by approximately 40 nm when compared to the absorption spectrum of the neutral molecule in a solution phase. researchgate.netresearchgate.net This shift highlights the substantial effect of both protonation and the absence of solvent on the electronic structure of the molecule.

Furthermore, these gas-phase experiments reveal the primary decay pathways following UV absorption. For protonated octocrylene, the predominant outcome is photofragmentation, where the ion breaks apart after absorbing a photon. whiterose.ac.uk This behavior provides direct information on the molecule's photodynamics in an isolated environment.

| Technique | Analyte | Key Observation | Primary Outcome |

|---|---|---|---|

| Gas-Phase UV Absorption (Photodepletion) | Protonated Octocrylene ([OCR+H]⁺) | Absorption spectrum is red-shifted by ~40 nm compared to the neutral molecule in solution. researchgate.netresearchgate.net | Photofragmentation. whiterose.ac.uk |

The protonation state of a UV filter can have a dramatic impact on its absorption characteristics and photostability. acs.orgnih.gov For this compound, the effects of protonation have been explicitly studied by comparing the photochemistry of the neutral molecule with its protonated form, [OCR+H]⁺. whiterose.ac.ukresearchgate.net

A significant effect of protonation is the alteration of the electronic absorption spectrum. Across the S₁ and S₂ excited states, the absorption spectrum of octocrylene undergoes a bathochromic (red) shift of approximately 40 nm upon being protonated. whiterose.ac.ukresearchgate.net

Despite this pronounced shift in its absorption profile, the intrinsic photostability of the octocrylene chromophore remains largely unaffected by protonation. whiterose.ac.uk Studies have demonstrated that the excited-state decay mechanisms for protonated octocrylene mirror those of the neutral molecule, characterized by dominant, ultrafast internal conversion processes that dissipate absorbed UV energy efficiently. researchgate.netwhiterose.ac.ukresearchgate.net The decay pathway for [OCR+H]⁺ is associated with statistical fragmentation, which is consistent with this rapid, non-radiative decay. whiterose.ac.ukresearchgate.net Following UV excitation, the primary photofragments observed for protonated octocrylene are ions with mass-to-charge ratios (m/z) of 250 and 232. These fragments correspond to the loss of the octyl side chain and a subsequent loss of a water molecule, respectively. whiterose.ac.uk

| Property | Effect of Protonation on Octocrylene | Supporting Evidence |

|---|---|---|

| Electronic Absorption Spectrum | A red shift of approximately 40 nm is observed. whiterose.ac.ukresearchgate.net | UV laser-interfaced mass spectrometry of [OCR+H]⁺. whiterose.ac.uk |

| Photostability | The ultrafast decay pathways are not significantly impacted; the molecule remains photostable. whiterose.ac.ukresearchgate.net | The decay mechanism remains one of statistical fragmentation, similar to the neutral molecule. researchgate.netwhiterose.ac.uk |

| Primary Photofragments of [OCR+H]⁺ | m/z 250 (loss of alkyl chain) and m/z 232 (subsequent loss of water). whiterose.ac.uk | Photofragmentation analysis following UV absorption. whiterose.ac.uk |

Environmental Fate and Ecotoxicological Mechanisms of Octyl 2 Cyano 3,3 Diphenylprop 2 Enoate

Environmental Occurrence and Distribution

Octocrylene's extensive use in personal care products has led to its consistent detection in various environmental compartments. Due to its high lipophilicity and stability, it can persist and accumulate in both aquatic ecosystems and the organisms that inhabit them.

Detection and Quantification in Aquatic Ecosystems

As an emerging micropollutant, octocrylene (B1203250) is frequently found in aquatic environments, largely due to direct release from recreational activities and indirect input from wastewater treatment plant effluents. nih.govmdpi.com Monitoring studies have confirmed its presence in marine environments and beaches.

In a study conducted along the coast of South Carolina, USA, octocrylene was detected in 38% of marine water samples. nih.gov Concentrations varied, with a maximum reported level of 3,730 ng/L at a site with high beach use. nih.gov Other studies have reported its concentration in seawater to range from 0.026 to 172 µg/L. premiumbeautynews.com The compound's presence is particularly noted in areas with significant anthropogenic activity, such as swimming pools and tourist-heavy coastal zones. nih.govmdpi.com

Table 1: Detection of Octocrylene in Aquatic Environments

| Location/Matrix | Concentration Range | Maximum Concentration | Reference |

|---|---|---|---|

| Coastal Marine Water (South Carolina, USA) | Not specified | 3,730 ng/L | nih.gov |

| Seawater (General) | 0.026 - 172 µg/L | 172 µg/L | premiumbeautynews.com |

Presence in Biota Across Trophic Levels

The lipophilic nature of octocrylene facilitates its bioaccumulation in aquatic organisms. Evidence shows its presence across different trophic levels, from corals to marine mammals.

Research has identified octocrylene in the liver tissue of Franciscana dolphins, with concentrations ranging from 89 to 782 ng/g lipid weight. stream2sea.com High levels have also been found in fish tissue, with one literature review reporting a maximum concentration of 11,875 ng/g. dntb.gov.ua The compound's accumulation is not limited to vertebrates; it has been shown to accumulate in corals, where it can be metabolized into fatty acid conjugates, potentially leading to mitochondrial dysfunction. regulations.govpatsnap.com This bioaccumulation highlights the potential for the compound to be transferred through the marine food web. regulations.gov

Table 2: Bioaccumulation of Octocrylene in Marine Biota

| Organism | Tissue | Concentration Range | Maximum Concentration | Reference |

|---|---|---|---|---|

| Franciscana Dolphin (Pontoporia blainvillei) | Liver | 89 - 782 ng/g (lipid weight) | 782 ng/g (lipid weight) | stream2sea.com |

| Fish (Various Species) | Tissue | Not specified | 11,875 ng/g | dntb.gov.ua |

| Coral (Pocillopora damicornis) | Tissues | Accumulates as fatty acid conjugates | Not quantified | regulations.govpatsnap.com |

Environmental Degradation Mechanisms

Understanding the degradation pathways of octocrylene is crucial for assessing its environmental persistence. The primary mechanisms include photolysis and advanced oxidation processes.

Direct Photolysis Kinetics in Aqueous Matrices

Despite being a UV filter designed to absorb solar radiation, octocrylene is considered to be relatively photostable in the environment. mdpi.com Its chemical structure allows it to absorb UV energy and dissipate it as harmless heat, often through a photophysical process known as photoisomerization, which involves a temporary change in its molecular shape before returning to its original state. mdpi.com This inherent stability contributes to its persistence in aquatic systems where sunlight is a primary driver of chemical degradation. However, it is important to note that octocrylene can degrade over time, particularly within product formulations, to form benzophenone (B1666685). nih.govpremiumbeautynews.comstream2sea.com

Indirect Photolysis via Reactive Oxygen Species (ROS)

Indirect photolysis, a process involving reactions with photochemically produced reactive species, is a potential degradation pathway for octocrylene. Studies have shown that under UV illumination in aqueous solutions, octocrylene can contribute to the formation of reactive oxygen species (ROS), such as singlet molecular oxygen. The photolysis mechanism involving singlet oxygen may lead to the degradation of the parent compound.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of water treatment technologies designed to remove persistent organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). researchgate.net These processes are considered a viable option for the remediation of water contaminated with octocrylene. mdpi.comresearchgate.net

Various AOPs have been investigated for their efficacy in degrading octocrylene:

Ozonation: The reaction of octocrylene with ozone has been studied, but it is a relatively slow process. The specific second-order rate constant for the reaction is 1.58 M⁻¹s⁻¹. nih.gov This suggests that under typical ozone concentrations used in water treatment, significant transformation of octocrylene is not expected. nih.gov Furthermore, ozonation may result in transformation products that retain the benzophenone structure, indicating that toxicity concerns may persist. nih.gov

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) with UV light to generate hydroxyl radicals. researchgate.net It has been shown to be effective in degrading other benzophenone-type UV filters and is considered a promising method for treating water containing octocrylene and its degradation products. researchgate.net

While AOPs show potential for the effective removal of octocrylene from water, challenges such as high operational costs and the formation of potentially toxic byproducts require further research for optimization. mdpi.com

Biodegradation Pathways in Natural Environments

Octyl 2-cyano-3,3-diphenylprop-2-enoate is characterized by a notable persistence in aquatic environments. nih.gov Studies based on OECD standard test guidelines have led to the classification of octocrylene as non-biodegradable in wastewater contexts. nih.gov This is further substantiated by observations in wastewater treatment plants, where it is poorly removed, with degradation rates as low as 0–10% under aerobic conditions. nih.govmdpi.com

Despite its general resistance to degradation, some biotransformation has been observed in sediment conditions. nih.gov More specific research has identified certain microorganisms capable of breaking down this compound. For instance, the bacterium Mycobacterium agri has been shown to biodegrade 19.1% of octocrylene when it is the sole source of carbon. nih.gov The degradation of octocrylene can also lead to the formation of byproducts, such as benzophenone, which has been detected in products containing octocrylene over time. mdpi.com

Ecotoxicological Mechanisms in Non-Human Organisms

Impact on Marine Invertebrate Physiology (e.g., mitochondrial dysfunction in coral)

Octocrylene has been found to have significant physiological impacts on marine invertebrates, particularly corals. Research has shown that octocrylene accumulates in coral tissues, not in its original form, but as fatty acid conjugates. sciencedaily.com This transformation into more lipophilic analogues occurs through the oxidation of the ethylhexyl chain. nih.gov

This accumulation is linked to mitochondrial dysfunction. sciencedaily.commedicalnewstoday.com The analysis of coral metabolomic profiles has revealed elevated levels of acylcarnitines, which suggests an abnormal metabolism of fatty acids tied to mitochondrial impairment. nih.gov These findings indicate that the presence of octocrylene in marine environments can disrupt crucial cellular processes in corals. sciencedaily.com

Effects on Photosynthetic Efficiency of Aquatic Symbionts

The health of coral reefs is intrinsically linked to the symbiotic relationship between the coral host and photosynthetic algae (zooxanthellae). Octocrylene has been shown to negatively affect these vital symbionts. Studies have investigated the impact of this UV filter on the photosynthetic efficiency of coral symbionts, raising concerns about its environmental effects on these delicate ecosystems. The disruption of photosynthesis in the symbionts can lead to coral bleaching and ultimately, the decline of the reef.

Phytotoxicological Investigations (e.g., inhibition of photosynthesis and respiration in plants)

The ecotoxicological effects of octocrylene extend to terrestrial plants. Studies on cucumber plants (Cucumis sativus L.) have demonstrated that irrigation with water containing octocrylene can significantly inhibit the growth of the plant's aerial parts. nih.gov The mechanism behind this is the inhibition of photosynthesis through non-stomatal factors, specifically by affecting the Calvin-Benson cycle. nih.govresearchgate.net Furthermore, long-term exposure to octocrylene has been shown to decrease plant respiration. nih.govresearchgate.net

This combined inhibition of photosynthesis and respiration can lead to the overproduction of reactive oxygen species (ROS), causing lipid peroxidation and subsequent damage to the structure and function of plant cells. nih.govresearchgate.net In another plant species, Allium cepa, octocrylene has been observed to reduce seed germination potential and inhibit root elongation. researchgate.net

| Plant Species | Observed Effects of Octocrylene Exposure |

| Cucumis sativus (Cucumber) | - Inhibition of aboveground growth- Decreased photosynthesis via inhibition of the Calvin-Benson cycle- Decreased respiration under long-term treatment- Increased production of reactive oxygen species (ROS) |

| Allium cepa (Onion) | - Reduced germination potential in seeds- Inhibition of root elongation |

Bioaccumulation Kinetics in Aquatic Organisms and Ecosystems

Octocrylene is a lipophilic compound, which suggests a potential for bioaccumulation in aquatic organisms. researchgate.net However, studies on its bioaccumulation kinetics have yielded varied results.

In fish, a bioconcentration study with zebrafish (Danio rerio) and a biomagnification study with rainbow trout (Oncorhynchus mykiss) were conducted. The growth and lipid-corrected bioconcentration factor (BCF) from aqueous exposure was determined to be 858 L kg⁻¹, while the corrected biomagnification factor (BMF) from dietary exposure was 0.0335. nih.gov Based on these fish BCF data, octocrylene is not classified as bioaccumulative according to the criteria set by the European Chemicals Agency (ECHA). nih.gov The low BMF value also suggests no significant accumulation along the food chain. nih.gov Studies on rainbow trout have also determined whole-body depuration rate constants (kBT) for octocrylene, ranging from 0.102 ± 0.023/d to 0.134 ± 0.020/d. nih.gov

In corals, however, accumulation of octocrylene has been observed in the form of fatty acid conjugates. sciencedaily.com Bioaccumulation factors (log₁₀-values) in the soft tissues of various coral species have been found to range from 2.21 to 3.01. acs.orghkmu.edu.hk

| Organism | Parameter | Value | Conclusion |

| Zebrafish (Danio rerio) | Bioconcentration Factor (BCF) | 858 L kg⁻¹ (growth and lipid corrected) | Not considered bioaccumulative by ECHA standards |

| Rainbow Trout (Oncorhynchus mykiss) | Biomagnification Factor (BMF) | 0.0335 (corrected) | Low potential for accumulation along the food chain |

| Various Coral Species | Bioaccumulation Factor (log₁₀) | 2.21 - 3.01 (in soft tissues) | Accumulation observed as fatty acid conjugates |

Modeling of Environmental Behavior

Understanding the environmental fate of octocrylene requires the use of modeling to predict its distribution and persistence. Due to its physicochemical properties, particularly its hydrophobicity, organic UV filters like octocrylene are expected to partition to sediments and biota rather than remaining in high concentrations in the water column.

Environmental fate models can be used to simulate the behavior of such compounds. These models integrate various parameters, including the compound's properties (e.g., water solubility, octanol-water partition coefficient), environmental conditions, and transformation processes like biodegradation and photodegradation. While specific, detailed environmental behavior models solely for octocrylene are not extensively documented in the provided search results, the general principles of modeling for hydrophobic organic compounds are applicable. The data on its limited biodegradation and potential for bioaccumulation in certain organisms are crucial inputs for such models to accurately predict its environmental concentrations and potential risk areas.

Hydrodynamic and Kinetic Models for Release and Transformation in Water

The environmental persistence and transformation of this compound, a common UV filter known as octocrylene, in aquatic systems are evaluated using a combination of hydrodynamic and kinetic models. These models are crucial for predicting the compound's concentration and fate following its release into water bodies from sources such as wastewater treatment plant effluents and recreational activities.

Hydrodynamic models simulate the movement and dispersion of substances in water. For instance, the transport of octocrylene from pollution sources like wastewater-treatment plants has been modeled using a stochastic Lagrangian model coupled with a high-resolution hydrodynamic model. This approach generates expected trajectories of water parcels, thereby predicting the transport of the chemical and its potential concentrations in different areas of a water body. Such models are essential for understanding how physical processes like currents and mixing influence the distribution of octocrylene in the aquatic environment.

Kinetic models, on the other hand, describe the rates of chemical transformation processes. The degradation of octocrylene in water can occur through various pathways, including direct and indirect photolysis, as well as oxidation. The reaction of octocrylene with ozone, a process relevant to water treatment, has been studied to determine its kinetic parameters. Research has identified the specific second-order rate constant for the reaction between octocrylene and ozone.

Kinetic Data for the Transformation of this compound in Water

| Transformation Process | Model Type | Rate Constant | Reference |

|---|---|---|---|

| Reaction with Ozone | Second-Order Kinetics | 1.58 M-1s-1 | researchgate.netnih.gov |

These kinetic parameters are vital inputs for environmental fate models, allowing for the prediction of octocrylene's persistence and the formation of transformation products under various environmental conditions. The relatively low reaction rate with ozone suggests that this specific oxidation process may not be a primary degradation pathway in all aquatic environments.

Toxicokinetic Models for Bioaccumulation Prediction in Organisms

Toxicokinetic models are instrumental in predicting the bioaccumulation potential of this compound in aquatic organisms. These models quantify the rates of uptake, distribution, metabolism (biotransformation), and elimination of the chemical in an organism, which collectively determine the extent of its accumulation in tissues.

The bioaccumulation of octocrylene is often characterized by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. The BCF can be experimentally determined or estimated from toxicokinetic parameters, specifically the uptake rate constant (k1) and the elimination rate constant (k2), as BCF = k1/k2.

Toxicokinetic and Bioaccumulation Parameters for this compound in Fish

| Organism | Parameter | Value | Reference |

|---|---|---|---|

| Trout | Biotransformation Rate Constant (kMET) | 0.09 ± 0.01 d-1 | researchgate.net |

| Trout | Biomagnification Factor (BMF) | 0.0084 kg lipid kg lipid-1 | researchgate.net |

| Zebrafish (Danio rerio) | Bioconcentration Factor (BCF) | 41 - 136 L kg-1 | researchgate.net |

| Trout | Bioconcentration Factor (BCF) | 1267 L kg-1 | researchgate.net |

The determined BCF values for octocrylene vary between species and experimental conditions. For instance, calculated BCFs in zebrafish ranged from 41 to 136 L kg⁻¹, while a study on trout reported a BCF of 1267 L kg⁻¹. researchgate.netresearchgate.net The biomagnification factor (BMF), which describes the potential for the chemical to increase in concentration at higher trophic levels, has been found to be low for octocrylene, suggesting a limited potential for biomagnification through the food chain. researchgate.net

These toxicokinetic models and the data they generate are essential for assessing the environmental risk of octocrylene, as they provide a quantitative basis for predicting its potential to accumulate in aquatic life and subsequently impact ecosystem health.

Advanced Analytical and Spectroscopic Characterization of Octyl 2 Cyano 3,3 Diphenylprop 2 Enoate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and quantifying Octyl 2-cyano-3,3-diphenylprop-2-enoate, particularly in complex formulations like sunscreen products.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) on a C18 column is a common approach for the separation of this and other UV filters. researchgate.netpharmacophorejournal.com The use of a Diode Array Detector (DAD) offers significant advantages, as it can acquire UV-visible spectra for each component as it elutes. thermofisher.com This capability aids in compound identification by matching spectra against a library and allows for the assessment of peak purity to detect co-eluting impurities or degradation products. thermofisher.com

Method development often involves optimizing the mobile phase composition to achieve efficient separation from other hydrophilic and lipophilic UV filters. nih.gov For instance, an isocratic mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 90:10 v/v) or an acetonitrile-methanol-water mixture has proven effective. pharmacophorejournal.comnih.gov The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, selectivity, and limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov Linearity is typically established over a concentration range like 1.0-100 μg/mL, with correlation coefficients (r²) exceeding 0.999. nih.gov

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | pharmacophorejournal.com |

| Mobile Phase | Methanol:Water (90:10 v/v) or Acetonitrile:Methanol:Water (20:67:13 v/v/v) | pharmacophorejournal.comnih.gov |

| Flow Rate | 1.0 mL/min | researchgate.netpharmacophorejournal.com |

| Detection Wavelength | ~300-330 nm | researchgate.netpharmacophorejournal.com |

| Linearity Range | 1.0 - 100 µg/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | nih.gov |

| Limit of Detection (LOD) | 0.07 µg/mL | pharmacophorejournal.com |

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com It provides excellent separation efficiency and a high degree of specificity, often eliminating the need for additional confirmatory methods. nih.gov For analysis, a sample is typically dissolved in a suitable solvent like dichloromethane (B109758) and extracted ultrasonically.

The chromatographic separation is achieved on a capillary column, such as an HP-5ms, under a programmed temperature gradient to ensure the effective separation of all components within a reasonable time frame. Following separation, the analyte is ionized, commonly using an Electron Ionization (EI) source, and the resulting mass fragments are detected. The mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparison with spectral libraries. For quantitative purposes and purity assessment, the instrument can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific ions characteristic of the target compound. This approach is crucial for impurity profiling, where even small unwanted chemicals can affect product efficacy. thermofisher.com

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | HP-5ms (e.g., 30 m x 250 µm x 0.25 µm) | |

| Injection Mode | Splitless | nih.gov |

| Temperature Program | Programmed ramp, e.g., 150 °C to 290 °C | |

| Ionization Source | Electron Ionization (EI) | |

| Detection Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification | |

| Linearity (r²) | > 0.998 | |

| Recovery | 88% - 104% |

Vibrational and Nuclear Magnetic Resonance Spectroscopies

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. Analysis of analogous ethyl (2E)-2-cyano-3-phenylprop-2-enoate derivatives provides insight into the key vibrational frequencies. researchgate.net The prominent nitrile (C≡N) group exhibits a sharp and intense stretching vibration. The conjugated ester carbonyl (C=O) group and the alkene (C=C) bond also show strong, characteristic absorptions. Additionally, the spectrum will display bands related to the C-H bonds of the octyl chain and the aromatic rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | ~2225 | researchgate.net |

| Ester Carbonyl (C=O) | Stretching | ~1720 | researchgate.net |

| Alkene (C=C) | Stretching | ~1617 | researchgate.net |

| Aromatic C=C | Stretching | ~1600-1450 | |

| Aliphatic C-H | Stretching | ~2960-2850 | |

| Ester C-O | Stretching | ~1250-1100 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. chemrxiv.org

In the ¹H NMR spectrum, the protons of the two non-equivalent phenyl groups would appear in the aromatic region (typically ~7.3-7.5 ppm). The protons of the octyl chain would be observed in the aliphatic region (~0.8-4.4 ppm), with the terminal methyl group appearing at the highest field (~0.9 ppm) and the methylene (B1212753) group adjacent to the ester oxygen (-OCH₂-) appearing at the lowest field (~4.3 ppm) within the chain.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include those for the nitrile carbon (~116 ppm), the ester carbonyl carbon (~163 ppm), and the carbons of the alkene bond (~100 and ~147 ppm). researchgate.net The carbons of the two phenyl rings and the eight carbons of the octyl chain would also be resolved, confirming the complete carbon skeleton.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Aromatic C-H | 7.3 - 7.5 | 128 - 136 | researchgate.net |

| -OCH₂- (octyl) | ~4.3 | ~63 | researchgate.net |

| -CH₂- (octyl chain) | 1.2 - 1.8 | 22 - 32 | |

| -CH₃ (octyl) | ~0.9 | ~14 | researchgate.net |

| C=C (alkene) | N/A | ~100, ~147 | researchgate.net |

| C≡N (nitrile) | N/A | ~116 | researchgate.net |

| C=O (ester) | N/A | ~163 | researchgate.net |

Mass Spectrometry for Molecular Characterization and Degradation Product Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound, as well as for identifying its degradation products. The exact molecular weight of the compound is 361.2042 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula (C₂₄H₂₇NO₂).

When coupled with a chromatographic technique (GC-MS or LC-MS), MS can be used to analyze complex mixtures and identify unknown compounds. The fragmentation pattern observed in the mass spectrum provides structural information that can confirm the identity of the parent molecule. Furthermore, advanced MS techniques like tandem mass spectrometry (MS/MS) are invaluable for studying the environmental fate and stability of the compound. nih.gov By comparing the mass spectra of samples before and after exposure to stress conditions (e.g., UV light, heat), it is possible to detect, identify, and structurally characterize transformation products, which is critical for a complete understanding of the compound's lifecycle. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₄H₂₇NO₂ | nih.gov |

| Molecular Weight (Monoisotopic) | 361.2042 g/mol | |

| Ionization Techniques | Electron Ionization (EI), Electrospray Ionization (ESI) | |

| Primary Application | Molecular weight determination, structural confirmation, impurity and degradation product identification | thermofisher.comnih.gov |

Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (LC-ESI-QTOF)

Liquid chromatography coupled with electrospray ionization and quadrupole-time-of-flight mass spectrometry (LC-ESI-QTOF) stands as a powerful tool for the separation, detection, and identification of this compound and its related compounds. This technique combines the resolving power of liquid chromatography for separating components in a mixture with the high mass accuracy and resolution of a QTOF mass spectrometer.

In a typical LC-ESI-QTOF workflow, the sample is first introduced into the LC system, where this compound is separated from other matrix components based on its physicochemical properties. The eluent from the LC column is then introduced into the ESI source, where the analyte is ionized, typically forming protonated molecules ([M+H]⁺). These ions are subsequently guided into the QTOF mass analyzer. The quadrupole can be operated in either a full scan mode to acquire mass spectra of all ions or in a targeted MS/MS mode to select a specific ion for fragmentation, providing structural information. The time-of-flight analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy, enabling the determination of the elemental composition of the parent ion and its fragments.

While a specific LC-ESI-QTOF analysis of this compound is not extensively detailed in the available literature, data for its close analog, Ethyl-2-cyano-3,3-diphenylacrylate (Etocrylene), provides insight into the expected analytical parameters. massbank.eu An analysis of Etocrylene utilized a TripleTOF 5600 SCIEX instrument, a type of LC-ESI-QTOF system. massbank.eu The key parameters from this analysis, which can be extrapolated for this compound, are summarized in the table below.

Table 1: Representative LC-ESI-QTOF Parameters for the Analysis of Cyano-diphenylpropenoate Compounds

| Parameter | Value |

|---|---|

| Instrument | TripleTOF 5600 SCIEX |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| MS Mode | MS2 |

| Collision Energy | 140 V |

| Fragmentation Mode | Collision-Induced Dissociation (CID) |

| Precursor Ion (for Etocrylene) | m/z 278.1176 ([M+H]⁺) |

Laser-Interfaced Mass Spectrometry (LIMS) for Photochemical Studies

Understanding the photochemical behavior of sunscreen agents like this compound is crucial for evaluating their efficacy and potential degradation pathways upon exposure to UV radiation. Laser-Interfaced Mass Spectrometry (LIMS) is a novel and powerful technique for investigating these photochemical processes in the gas phase. whiterose.ac.uk

In a LIMS experiment, the molecule of interest is first ionized and mass-selected in a mass spectrometer. The isolated ions are then irradiated with a tunable UV laser at specific wavelengths. If the ions absorb the laser radiation, they can undergo photofragmentation. The resulting fragment ions are then mass-analyzed, providing a photofragmentation spectrum. By scanning the laser wavelength and monitoring the photofragmentation, a gas-phase absorption spectrum of the ion can be obtained.

A recent study employed UV laser-interfaced mass spectrometry to investigate the photostability of protonated this compound, [OCR+H]⁺, across a wavelength range of 400–216 nm. whiterose.ac.uk The study revealed that upon protonation, the electronic absorption spectrum of the molecule red-shifts by approximately 40 nm. whiterose.ac.uk The primary photofragmentation pathways observed were the loss of the octyl side chain, resulting in ionic products at m/z 250 and 232. whiterose.ac.uk This indicates that the bulky alkyl group is the most labile part of the molecule upon photoexcitation.

The findings from the LIMS study suggest that the excited-state decay pathways for protonated this compound are associated with statistical fragmentation, which is indicative of a dominant ultrafast decay process. whiterose.ac.uk This behavior is similar to that of the neutral form of the molecule, suggesting that protonation does not significantly alter the ultrafast decay mechanisms of this sunscreen agent. whiterose.ac.uk

Higher-Energy Collisional Dissociation (HCD) for Fragmentation Analysis

Higher-Energy Collisional Dissociation (HCD) is a fragmentation technique used in tandem mass spectrometry to induce the fragmentation of precursor ions. In HCD, ions are accelerated to high kinetic energies and collided with a neutral gas in a collision cell. This process results in the cleavage of chemical bonds and the formation of characteristic fragment ions, which provide valuable structural information about the precursor ion.

The fragmentation pattern of protonated this compound has been investigated using HCD and compared with its photochemical fragmentation observed in LIMS experiments. whiterose.ac.uk The HCD results showed that the predominant fragmentation pathway is the loss of the alkyl side chain, leading to the formation of fragment ions at m/z 250 and 232. whiterose.ac.uk This observation aligns with the results from the photochemical studies, indicating that the cleavage of the octyl group is a major fragmentation channel for this molecule, both under collisional activation and photoexcitation. whiterose.ac.uk

The comparison between HCD and photochemical fragmentation provides insights into the nature of the excited-state dynamics. The similarity in the major fragment ions suggests that the decay following UV absorption primarily leads to statistical fragmentation, where the energy is randomized throughout the molecule before dissociation occurs. whiterose.ac.uk This is consistent with an ultrafast decay from the excited state back to the ground electronic state, followed by dissociation of the vibrationally "hot" molecule.

Table 2: Major Fragment Ions of Protonated this compound Observed in HCD and LIMS

| Precursor Ion (m/z) | Fragmentation Technique | Major Fragment Ions (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| 362.2063 ([M+H]⁺) | HCD | 250, 232 | C₈H₁₆ (octene), C₈H₁₆O (octanol) |

Non-Target Screening Methodologies

Non-target screening (NTS) is an analytical approach that aims to identify a broad range of chemicals in a sample without pre-selecting a list of target analytes. This is particularly useful for identifying unknown contaminants, degradation products, and other unexpected compounds in complex matrices. High-resolution mass spectrometry, especially LC-QTOF-MS, is a key technology for NTS due to its ability to provide accurate mass measurements for both precursor and fragment ions, which facilitates the identification of unknown compounds. avestia.comnih.gov

Application in Extractables Analysis (e.g., from polymeric materials)

Polymeric materials are widely used in packaging, consumer products, and medical devices. These materials often contain additives, such as UV stabilizers, plasticizers, and antioxidants, which can leach out and become "extractables." oaepublish.comnih.govunivie.ac.at this compound, due to its use as a UV absorber, has the potential to be present in polymeric materials and subsequently leach into the surrounding environment or products.

Non-target screening methodologies can be employed to identify this compound as an extractable from polymeric materials. A typical workflow would involve extracting the polymeric material with a suitable solvent, followed by analysis of the extract using a high-resolution mass spectrometry technique like LC-QTOF-MS. The acquired data is then processed using specialized software to detect features (i.e., ions with a specific m/z and retention time) that are present in the sample but not in a blank control. By comparing the accurate mass of the detected features with chemical databases, a list of potential candidates, including this compound, can be generated. The identification can then be confirmed by comparing the fragmentation pattern of the unknown feature with that of a reference standard. While the direct analysis of this compound as an extractable is not widely documented, the general principles of NTS for plastic additives are well-established. au.dk

Comprehensive Environmental Monitoring Techniques

The widespread use of this compound in sunscreens and personal care products has led to its detection in various environmental compartments, including surface waters, sediments, and biota. researchgate.net Comprehensive environmental monitoring is essential to assess its occurrence, fate, and potential ecological impact. Non-target screening offers a powerful approach for this purpose, as it can simultaneously detect and identify a wide range of contaminants, including this compound and its degradation products, without prior knowledge of their presence. nih.govpremiumbeautynews.com

In environmental monitoring, water, soil, or biological samples are collected and subjected to an extraction and clean-up procedure to isolate the organic contaminants. The extracts are then analyzed by high-resolution mass spectrometry, typically LC-QTOF-MS or GC-QTOF-MS. The resulting complex datasets are processed using advanced data analysis workflows to identify known and unknown contaminants. For this compound, its accurate mass ([M+H]⁺ = 362.2063) can be used to screen for its presence in the acquired data. If a feature matching this mass is detected, its identity can be confirmed by comparing its retention time and MS/MS fragmentation spectrum with those of an authentic standard. This approach has been successfully applied to detect other UV filters and emerging contaminants in environmental samples. researchgate.net

Computational Chemistry and Theoretical Modeling of Octyl 2 Cyano 3,3 Diphenylprop 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Photophysical Properties

Quantum chemical calculations have provided significant insights into the fundamental electronic and photophysical characteristics of Octocrylene (B1203250). These theoretical approaches allow for a detailed examination of how the molecule interacts with UV radiation and dissipates the absorbed energy.

Theoretical Prediction of UV Absorption Maxima and Band Shapes

Theoretical calculations have been employed to predict the ultraviolet (UV) absorption characteristics of Octocrylene. The extended conjugation of the acrylate (B77674) portion of the molecule is responsible for its absorption of UVB and short-wave UVA rays, with wavelengths ranging from 280 to 320 nm. mdpi.com

Studies utilizing ab initio calculations, specifically Density Functional Theory (DFT) at the B3LYP/6-311+g** level of theory, have been conducted to determine the ground state geometry of Octocrylene. nih.gov The initial excited state populated upon UV absorption is identified as a ππ* ← S₀ transition. nih.gov Time-dependent DFT (TD-DFT) calculations have been performed on both the neutral and protonated forms of Octocrylene to investigate shifts in the UV absorption spectrum. These calculations revealed that the gas-phase absorption spectrum of the protonated form is red-shifted by approximately 40 nm compared to the neutral, non-protonated form in solution. patsnap.com

A combined Quantum Mechanics/Molecular Mechanics (QM/MM) study on a truncated chromophore of Octocrylene, methyl 2-cyano-3,3-diphenylacrylate (MCDPA), has also provided insights into the excited states and relaxation pathways that enable the molecule to return to its ground electronic state after photoexcitation. patsnap.com

Analysis of Excited State Dynamics and Energy Dissipation Pathways

Upon absorbing UV radiation, Octocrylene is elevated to an excited state. The molecule then dissipates this excess energy, primarily as harmless heat, preventing the UV radiation from reaching the skin. This process involves ultrafast non-radiative relaxation mechanisms that allow the molecule to repopulate its initial ground state within a few picoseconds. researchgate.net

Femtosecond pump-probe transient electronic UV-visible absorption spectroscopy, complemented by ab initio calculations, has been utilized to investigate these ultrafast dynamics in cyclohexane (B81311) and methanol (B129727). nih.govresearchgate.net The data indicate that the proposed dynamics are similar in both solvents. nih.gov

Theoretical calculations have also suggested the accessibility of triplet states, and triplet-triplet transition energies have been calculated. nih.govresearchgate.net Quantum chemical computational analysis of the interaction between avobenzone (B1665848) and Octocrylene has shown that while singlet-singlet energy transfer is unlikely due to a large energy difference, triplet-to-triplet energy transfer is more probable. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of Octocrylene, including its conformational flexibility and interactions with its environment.

Conformational Analysis and Molecular Interactions

MD simulations have been used to assess the conformational stability and interaction patterns of Octocrylene, particularly in biological contexts. One study employed the GROMACS-2019 software with the Charmm 36 force field to simulate the interaction of Octocrylene with proteins involved in the vitamin D synthesis pathway. wikipedia.orgnih.gov Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, intermolecular hydrogen bonds, and the solvent-accessible surface area (SASA) were analyzed to evaluate the stability of the Octocrylene-protein complexes. wikipedia.orgnih.gov The results indicated that Octocrylene can form stable molecular interactions with these proteins. wikipedia.org

The simulations showed that the RMSD value of Octocrylene with the vitamin D binding protein was in the range of ≤0.05 nm, suggesting stable interactions. wikipedia.org The fluctuation pattern of Octocrylene with the vitamin D receptor and the enzyme CYP2R1 was found to be similar to that of the native ligand, calcitriol. wikipedia.org

Simulation of Photodegradation Reaction Pathways

While computational simulations specifically detailing the photodegradation pathways of Octyl 2-cyano-3,3-diphenylprop-2-enoate are not extensively documented in the reviewed literature, experimental studies have provided insights into its degradation products. One study investigated the chemical fate of Octocrylene under chlorination conditions, identifying eleven degradation byproducts and proposing a plausible formation mechanism. mdpi.com It is known that Octocrylene can slowly degrade to form benzophenone (B1666685) through a retro-aldol condensation. wikipedia.org Further computational studies would be beneficial to simulate and validate these proposed photodegradation pathways at a molecular level.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of Octocrylene and its analogues influences their UV-filtering properties and photostability.

One study synthesized eight compounds related to Octocrylene to investigate their photoprotective activities by measuring their Sun Protection Factor (SPF) and UVA Protection Factor (UVAPF). researchgate.net The results showed a range of photoprotection profiles, with SPF values from 1 to 5 and UVAPF values from 1 to 8. researchgate.net This suggests that modifications to the Octocrylene structure can significantly impact its efficacy as a UV filter. For instance, the presence of an electron-donating p-methoxy group appeared to contribute to activity in both the UVB and UVA regions for one of the analogues. researchgate.net

Prediction of Photochemical Reactivity Based on Molecular Descriptors

The photochemical reactivity of a UV filter like octocrylene is fundamental to its function. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can predict this reactivity based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties.

The extended conjugation of the acrylate portion of the octocrylene molecule is responsible for its absorption of UVB and short-wave UVA rays. nih.gov Upon absorbing UV radiation, the molecule is promoted to an excited state. An ideal UV filter should then dissipate this energy through harmless pathways, such as heat, without undergoing chemical reactions that could lead to degradation of the filter or the formation of harmful photoproducts. nih.gov

Several molecular descriptors are key in predicting the photochemical reactivity of organic molecules like octocrylene. These include:

Electronic Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is indicative of the molecule's excitability and can be correlated with the wavelength of maximum absorption (λmax). A smaller gap generally corresponds to absorption at longer wavelengths. For UV filters, this gap needs to be in the UV range. Quantum chemical calculations can determine these energies and help in understanding the electronic transitions upon photoexcitation. acs.org

Topological and Geometrical Descriptors: These describe the size, shape, and branching of the molecule. For octocrylene, the presence of two phenyl rings and the 2-ethylhexyl ester group contributes significantly to its steric bulk, which can influence its interaction with other molecules and its photostability.

Quantum Chemical Descriptors: Properties such as dipole moment, polarizability, and atomic charges can influence how the molecule interacts with its environment (e.g., solvents or biological matrices) in its excited state.

While specific QSAR models exclusively for the photochemical reactivity of octocrylene are not extensively documented in publicly available literature, the principles from studies on other organic pollutants and UV filters can be applied. For instance, research on the photodegradation of aromatic pollutants has shown that molecular symmetry and electronic properties are influential factors. acs.org Machine learning algorithms can be trained on datasets of molecules with known photochemical properties to predict the reactivity of new compounds based on their descriptors. nih.gov For example, a model could be developed to predict the quantum yield of photodegradation, a measure of the efficiency of a photochemical process.

Correlating Structural Modifications with Environmental Fate Characteristics

The environmental fate of octocrylene is a subject of increasing interest, with concerns about its persistence, bioaccumulation, and potential toxicity. Computational models can be employed to predict how modifications to the molecular structure of octocrylene might alter its environmental behavior. Key environmental fate characteristics that can be modeled include biodegradability, bioaccumulation potential, and mobility in various environmental compartments (water, soil, sediment).

The high lipophilicity of octocrylene, indicated by a high octanol-water partition coefficient (log Kow), suggests a tendency to associate with organic matter and bioaccumulate in organisms. acs.org Computational tools can predict log Kow based on the molecular structure, allowing for an in silico assessment of how structural changes would affect this property.

Structural modifications to the octocrylene molecule could be designed to enhance its biodegradability or reduce its bioaccumulation potential. For example: